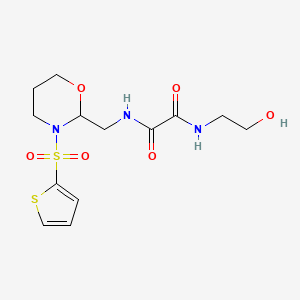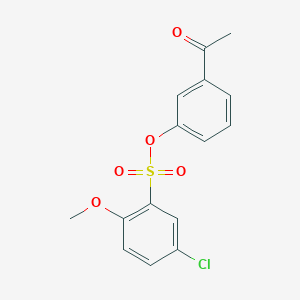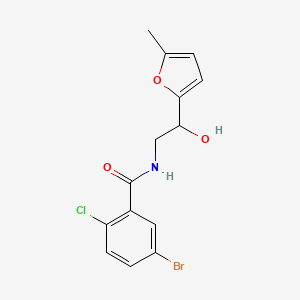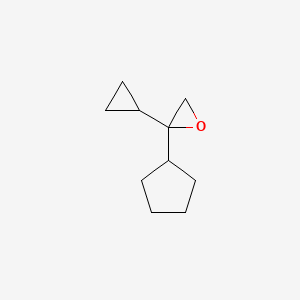
N1-(2-hydroxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an oxalamide group, a thiophene group, and a 1,3-oxazinan-2-yl group. Oxalamides are known for their potential biological activities . Thiophene is a five-membered aromatic ring with one sulfur atom, and compounds containing thiophene rings are often used in pharmaceuticals and organic electronics . The 1,3-oxazinan-2-yl group is a type of heterocyclic compound, which are commonly found in many pharmaceuticals.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
Pharmacological Research
Thiophene derivatives are known for their wide range of therapeutic properties. They have been reported to possess biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The thiophene moiety in the compound could be explored for its potential in creating new pharmacological agents.
Material Science
Thiophene and its derivatives attract great interest in material science due to their electronic properties. They are used in the synthesis of organic semiconductors, which are crucial for the development of organic light-emitting diodes (OLEDs), solar cells, and transistors . The compound’s structure could be a candidate for creating novel materials with desirable electronic characteristics.
Drug Design and Discovery
The compound’s structure, featuring a thiophene ring, makes it a valuable scaffold in drug design. Thiophene nuclei are present in several commercially available drugs, suggesting that this compound could serve as a precursor or intermediate in the synthesis of new drug molecules .
Anti-Cancer Research
Compounds containing thiophene have shown promise in anti-cancer research. Their ability to modulate estrogen receptors and inhibit kinases makes them potential candidates for cancer treatment strategies . The specific compound could be investigated for its efficacy against various cancer cell lines.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of thiophene derivatives make them suitable for the development of new treatments for infections. The compound could be studied for its potential to inhibit the growth of pathogenic microorganisms .
Anti-Inflammatory and Analgesic Research
Thiophene derivatives have been utilized as anti-inflammatory and analgesic agents. The compound could be explored for its effectiveness in reducing inflammation and pain, potentially leading to the development of new medications .
Neurological Disorders Treatment
Thiophene derivatives have been used in the treatment of various neurological disorders, including Alzheimer’s disease. The compound’s structure could be pivotal in synthesizing new agents that target neurological pathways .
Enzyme Inhibition Studies
Thiophene derivatives are known to act as enzyme inhibitors, which is crucial in the treatment of various diseases. The compound could be researched for its ability to inhibit specific enzymes, providing insights into new therapeutic approaches .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S2/c17-6-4-14-12(18)13(19)15-9-10-16(5-2-7-22-10)24(20,21)11-3-1-8-23-11/h1,3,8,10,17H,2,4-7,9H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQJDFLUBIKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)



![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)



![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)
![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

